Ansofaxine
Overview
Description
Ansofaxine, also known as toludesvenlafaxine, is a novel antidepressant that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor. It is primarily used for the treatment of major depressive disorder. This compound is a prodrug of desvenlafaxine, which means it is metabolized in the body to produce desvenlafaxine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ansofaxine is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the intermediate compound, 4-methylbenzoate desvenlafaxine. This intermediate is then subjected to esterification reactions to produce this compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and purification processes. The raw materials are mixed in precise proportions, and the reaction is carried out under controlled conditions to ensure consistency and quality. The final product is purified using techniques such as crystallization, filtration, and drying to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Ansofaxine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert this compound to its primary amine form.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: Primary amine derivatives.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Ansofaxine has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of serotonin-norepinephrine-dopamine reuptake inhibition.
Biology: this compound is used in research to understand its effects on neurotransmitter levels and neuronal activity.
Medicine: Clinical trials have demonstrated its efficacy in treating major depressive disorder, making it a valuable compound in psychiatric research.
Mechanism of Action
Ansofaxine exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. The molecular targets of this compound include the serotonin transporter, norepinephrine transporter, and dopamine transporter. By blocking these transporters, this compound prevents the reabsorption of neurotransmitters, thereby prolonging their action .
Comparison with Similar Compounds
Similar Compounds
Desvenlafaxine: Ansofaxine is a prodrug of desvenlafaxine and shares similar pharmacological properties.
Venlafaxine: Both this compound and venlafaxine are serotonin-norepinephrine reuptake inhibitors, but this compound also inhibits dopamine reuptake.
Duloxetine: Similar to this compound, duloxetine inhibits the reuptake of serotonin and norepinephrine but does not significantly affect dopamine reuptake.
Uniqueness
This compound’s uniqueness lies in its triple reuptake inhibition mechanism, which targets serotonin, norepinephrine, and dopamine. This broader spectrum of action may provide enhanced therapeutic benefits for patients with major depressive disorder compared to other antidepressants that target only one or two neurotransmitters .
Properties
IUPAC Name |
[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl] 4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-18-7-9-20(10-8-18)23(26)28-21-13-11-19(12-14-21)22(17-25(2)3)24(27)15-5-4-6-16-24/h7-14,22,27H,4-6,15-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYBZJLEMOZFFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CN(C)C)C3(CCCCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916918-80-4 | |
Record name | Toludesvenlafaxine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916918804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ansofaxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15052 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TOLUDESVENLAFAXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7CGH459FN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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